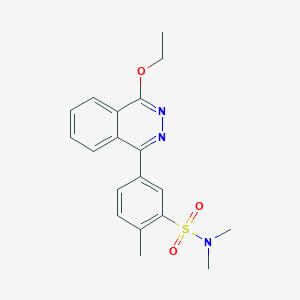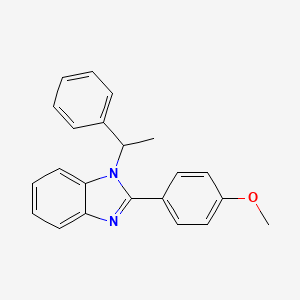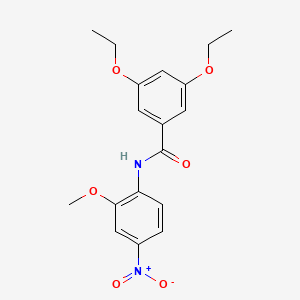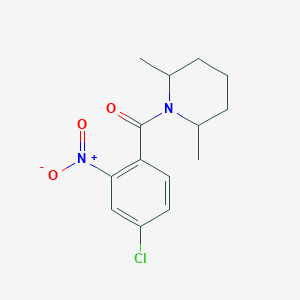![molecular formula C23H18N2O3S B3927331 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3927331.png)
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione, also known as phenothiazine-10-propionic acid, is a synthetic compound that belongs to the phenothiazine class. This compound has been extensively studied for its biochemical and physiological effects and has been found to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[2-hydroxy-3-(10H-2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione-10-yl)propyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects
2-[2-hydroxy-3-(10H-2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione-10-yl)propyl]-1H-isoindole-1,3(2H)-dione has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[2-hydroxy-3-(10H-2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione-10-yl)propyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its wide range of potential applications. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been found to be toxic to cells, and caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research on 2-[2-hydroxy-3-(10H-2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione-10-yl)propyl]-1H-isoindole-1,3(2H)-dione. One of the potential directions is the investigation of the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of new synthetic analogs of this compound with improved efficacy and reduced toxicity. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its potential targets in cells.
Applications De Recherche Scientifique
2-[2-hydroxy-3-(10H-2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione-10-yl)propyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-hydroxy-3-phenothiazin-10-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-15(14-25-22(27)16-7-1-2-8-17(16)23(25)28)13-24-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)24/h1-12,15,26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVUHWVKZLCEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-chlorobenzyl)benzamide](/img/structure/B3927252.png)
![{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol](/img/structure/B3927258.png)

![11-(4-methylphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927272.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3927279.png)

![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3927292.png)


![N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3927307.png)
![10-butyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927309.png)
![3-chloro-N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927316.png)
![N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan](/img/structure/B3927322.png)
![N-(2-furylmethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3927330.png)